molecular formula C13H12FN B7847806 3'-Fluoro-biphenyl-3-methanamine CAS No. 600735-64-6

3'-Fluoro-biphenyl-3-methanamine

Cat. No. B7847806
CAS RN: 600735-64-6
M. Wt: 201.24 g/mol
InChI Key: VQCFWPAIQMAAJX-UHFFFAOYSA-N
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Description

3’-Fluoro-biphenyl-3-methanamine, also known as [1,1’-Biphenyl]-3-methanamine, 3’-fluoro-; or (3’-Fluoro-[1,1’-biphenyl]-3-yl)methanamine, is a chemical compound with the molecular formula C13H12FN . It has a molecular weight of 201.24 .


Molecular Structure Analysis

The molecular structure of 3’-Fluoro-biphenyl-3-methanamine consists of a biphenyl group with a methanamine and a fluoro group attached to it . The exact 3D structure can be found in databases like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

3’-Fluoro-biphenyl-3-methanamine has a molecular weight of 201.24 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in databases like ChemicalBook .

Safety and Hazards

Safety data sheets suggest that contact with skin, eyes, or ingestion of 3’-Fluoro-biphenyl-3-methanamine may be harmful . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

[3-(3-fluorophenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCFWPAIQMAAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282173
Record name 3′-Fluoro[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-biphenyl-3-methanamine

CAS RN

600735-64-6
Record name 3′-Fluoro[1,1′-biphenyl]-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600735-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Fluoro[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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